

Solubility of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxan-2-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate monomer of significant interest in polymer chemistry. Its utility in the synthesis of biodegradable polycarbonates makes it a relevant compound for applications in drug delivery and biomedical materials. A thorough understanding of its solubility in common laboratory solvents is crucial for its handling, reaction setup, and purification. This technical guide provides an overview of the known solubility characteristics of **5,5-Dimethyl-1,3-dioxan-2-one**, details a comprehensive experimental protocol for its solubility determination, and discusses its applications in the context of drug development.

Introduction

5,5-Dimethyl-1,3-dioxan-2-one (CAS No. 3592-12-9) is a white crystalline solid with a melting point in the range of 105-114 °C.[1] Its chemical structure, featuring a six-membered ring with a carbonate group and two methyl substituents, influences its physical and chemical properties, including its solubility. The primary application of this compound lies in its use as a monomer for ring-opening polymerization to produce aliphatic polycarbonates.[2][3] These polymers are notable for their biodegradability and biocompatibility, making them suitable for various biomedical applications, including the development of drug delivery systems.[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of **5,5-Dimethyl-1,3-dioxan-2-one** in common organic solvents or water. While databases list physical properties, explicit solubility values (e.g., in g/100 mL or mol/L) are not publicly available. The chemical database Cheméo includes a field for the logarithm of water solubility (log₁₀WS) but does not provide a numerical value.^[4]

Given the absence of published data, a qualitative assessment based on the compound's structure can be made. The presence of the polar carbonate group suggests potential solubility in polar organic solvents. However, the non-polar dimethylated carbon atom may enhance its solubility in less polar organic solvents. Experimental determination remains the most reliable method to ascertain its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of **5,5-Dimethyl-1,3-dioxan-2-one** in various solvents. This protocol is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of **5,5-Dimethyl-1,3-dioxan-2-one** in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

- **5,5-Dimethyl-1,3-dioxan-2-one** (purity >98%)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene) of analytical grade
- Scintillation vials or sealed glass tubes
- Thermostatically controlled shaker or water bath
- Analytical balance (readable to 0.1 mg)
- Syringe filters (0.22 µm, compatible with the solvent)

- Micropipettes
- Oven

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **5,5-Dimethyl-1,3-dioxan-2-one** to a pre-weighed vial.
 - Record the initial mass of the solid.
 - Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.
 - Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
- Solvent Evaporation and Mass Determination:
 - Record the exact volume of the filtered solution.
 - Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). A vacuum oven is

recommended for higher boiling point solvents.

- Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.
 - Weigh the vial containing the dried solute.
 - The mass of the dissolved **5,5-Dimethyl-1,3-dioxan-2-one** is the final mass of the vial minus the initial mass of the empty vial.
- Calculation of Solubility:
 - Calculate the solubility using the following formula: $\text{Solubility (g/100 mL)} = (\text{Mass of dissolved solid (g)} / \text{Volume of filtered solution (mL)}) * 100$

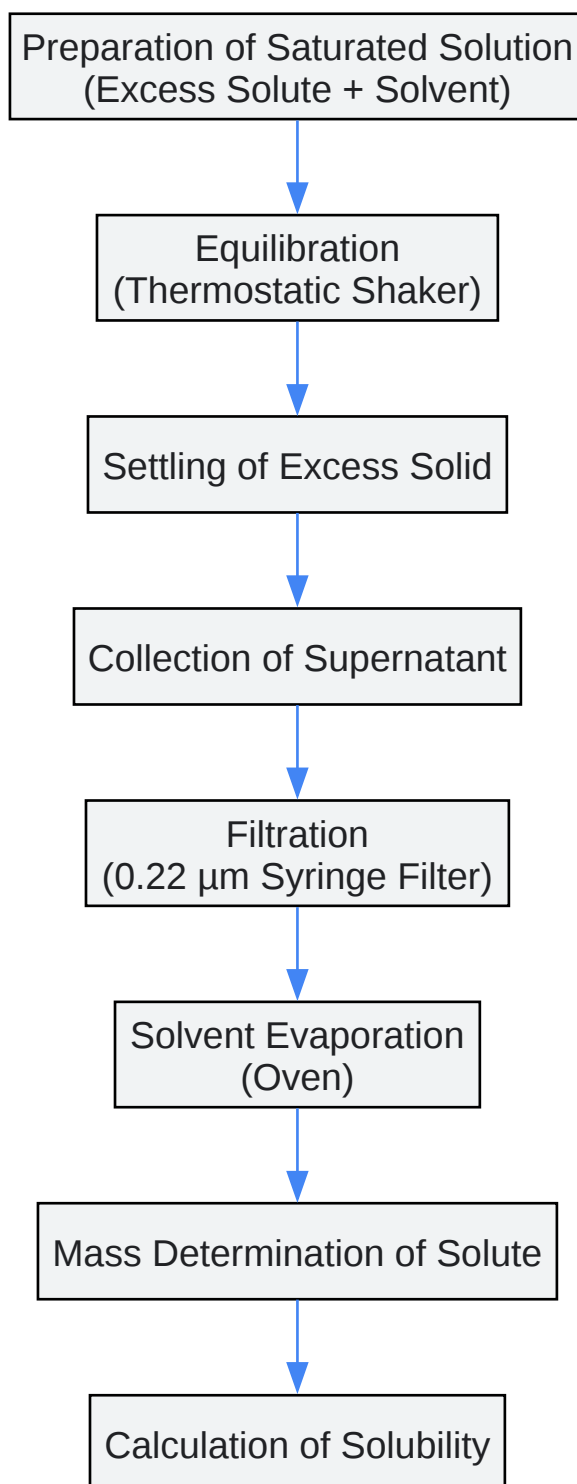
Data Presentation:

The results should be compiled into a table for easy comparison.

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	25	Experimentally Determined Value
Ethanol	25	Experimentally Determined Value
Methanol	25	Experimentally Determined Value
Acetone	25	Experimentally Determined Value
Ethyl Acetate	25	Experimentally Determined Value
Dichloromethane	25	Experimentally Determined Value
Toluene	25	Experimentally Determined Value

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:



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Caption: Experimental workflow for the gravimetric determination of solubility.

Application in Drug Development: A Monomer for Biodegradable Polymers

The primary relevance of **5,5-Dimethyl-1,3-dioxan-2-one** to the field of drug development is its role as a monomer in the synthesis of aliphatic polycarbonates.[2] These polymers are of great interest for creating drug delivery systems due to their biocompatibility and biodegradability.[2]

The ring-opening polymerization of **5,5-Dimethyl-1,3-dioxan-2-one** and its derivatives can be controlled to produce polycarbonates with well-defined molecular weights and low polydispersity.[2] This control is essential for fabricating drug delivery vehicles with reproducible properties. The resulting polycarbonates can be formulated into various drug delivery platforms, such as:

- **Nanoparticles and Micelles:** Amphiphilic block copolymers containing polycarbonate segments can self-assemble into core-shell structures in aqueous environments, encapsulating hydrophobic drugs for targeted delivery.
- **Biodegradable Implants and Stents:** The polycarbonate backbone can be designed to degrade at a controlled rate, allowing for the sustained release of a therapeutic agent from an implantable device.
- **Prodrugs:** The polymer backbone can be functionalized to covalently link drug molecules, creating a polymeric prodrug that releases the active agent upon degradation of the polymer matrix.

The synthesis of these advanced drug delivery systems often involves solution polymerization, where the solubility of the monomer, **5,5-Dimethyl-1,3-dioxan-2-one**, in the reaction solvent is a critical parameter for achieving a homogeneous reaction mixture and controlling the polymerization process.

Conclusion

While quantitative solubility data for **5,5-Dimethyl-1,3-dioxan-2-one** in common solvents is not readily available in the published literature, its importance as a monomer for biodegradable polycarbonates in drug delivery applications necessitates a thorough understanding of its properties. This guide provides a framework for its study by outlining a detailed experimental protocol for solubility determination and highlighting its key role in the development of advanced biomedical materials. The experimental determination of its solubility profile is a crucial step for any researcher or scientist working with this compound to optimize its use in polymerization reactions and the formulation of novel drug delivery systems.

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